3-(2-Methoxyethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid
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Overview
Description
3-(2-Methoxyethyl)-2,4-dioxo-1,3-diazaspiro[45]decane-8-carboxylic acid is a complex organic compound characterized by its spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a Bucherer–Bergs reaction, which involves the reaction of a ketone with potassium cyanide and ammonium carbonate.
Introduction of the Methoxyethyl Group: This step involves the alkylation of the spirocyclic intermediate with 2-methoxyethyl chloride under basic conditions.
Oxidation and Functional Group Transformations: Subsequent oxidation and functional group transformations are carried out to introduce the carboxylic acid functionality and ensure the correct oxidation state of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Various nucleophiles, such as amines and thiols, can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-Methoxyethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with various biomolecules.
Medicine
Medically, the compound has potential applications in drug development. Its structural features allow it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In industry, the compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Spirotetramat: A similar spirocyclic compound used as an insecticide.
Spirooxindoles: Compounds with a spirocyclic core used in medicinal chemistry.
Spirocyclic Lactams: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
What sets 3-(2-Methoxyethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid apart is its specific combination of functional groups and its spirocyclic structure, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions.
Properties
IUPAC Name |
3-(2-methoxyethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5/c1-19-7-6-14-10(17)12(13-11(14)18)4-2-8(3-5-12)9(15)16/h8H,2-7H2,1H3,(H,13,18)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHLQMIAPKYVCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2(CCC(CC2)C(=O)O)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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